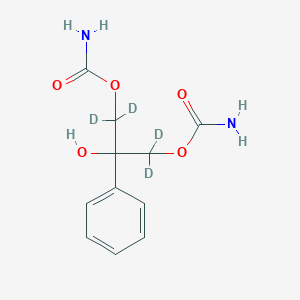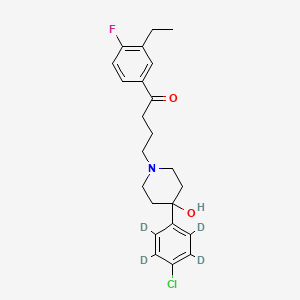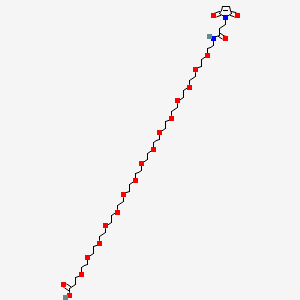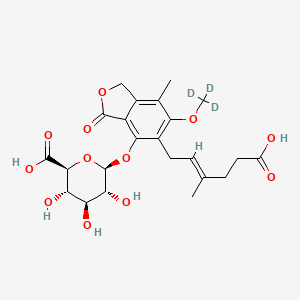
Mycophenolic acid glucuronide-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mycophenolic acid glucuronide-d3 is a deuterium-labeled derivative of mycophenolic acid glucuronide. Mycophenolic acid is an immunosuppressant drug widely used to prevent organ transplant rejection. The glucuronide form, mycophenolic acid glucuronide, is a major metabolite of mycophenolic acid. The deuterium labeling in this compound is used for analytical purposes, particularly in mass spectrometry, to differentiate it from the non-labeled compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mycophenolic acid glucuronide-d3 involves the glucuronidation of mycophenolic acid. This process typically uses uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor and is catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes . The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, usually around pH 7.4 .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of Penicillium species to produce mycophenolic acid, followed by chemical or enzymatic glucuronidation. The deuterium labeling is introduced during the synthesis of the glucuronide moiety .
化学反应分析
Types of Reactions
Mycophenolic acid glucuronide-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized metabolites.
Reduction: Although less common, reduction reactions can convert the compound to reduced forms.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can participate in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Mycophenolic acid glucuronide-d3 is extensively used in scientific research, particularly in the following fields:
作用机制
Mycophenolic acid glucuronide-d3 exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a decrease in the proliferation of T and B lymphocytes, which are essential for the immune response . The glucuronide form is primarily inactive but serves as a marker for the metabolism of mycophenolic acid .
相似化合物的比较
Similar Compounds
Mycophenolic acid: The parent compound, used as an immunosuppressant.
Mycophenolate mofetil: A prodrug of mycophenolic acid, designed to improve bioavailability.
Mycophenolic acid acyl glucuronide: Another metabolite with pharmacological activity
Uniqueness
Mycophenolic acid glucuronide-d3 is unique due to its deuterium labeling, which allows for precise analytical measurements in research and clinical settings. This labeling distinguishes it from other similar compounds and enhances its utility in mass spectrometry .
属性
分子式 |
C23H28O12 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1/i3D3 |
InChI 键 |
BYFGTSAYQQIUCN-FPXLKDJASA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C/C=C(\C)/CCC(=O)O |
规范 SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)
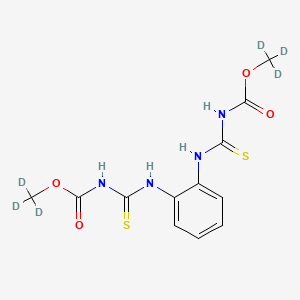
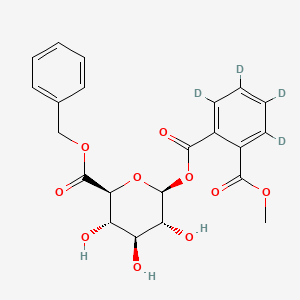
![[(2R)-1,1,1-trifluoro-3-hydroxypropan-2-yl] (1S,5R)-6-[1-(4-fluorophenyl)pyrazol-3-yl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12423201.png)
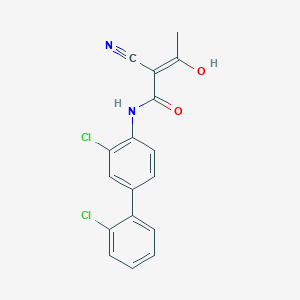
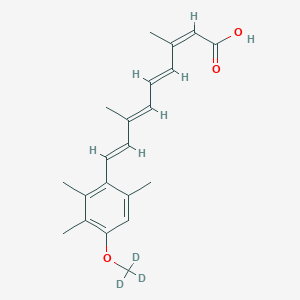
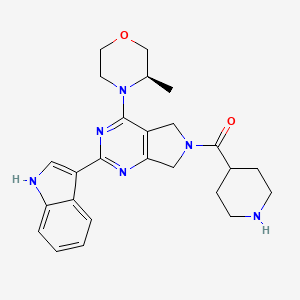

![N-[1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide](/img/structure/B12423228.png)

